Cyclopropyl(4-methoxy-3-methylphenyl)methanone
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Overview
Description
Cyclopropyl(4-methoxy-3-methylphenyl)methanone is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a derivative of cyclopropylmethanone and features a methoxy group and a methyl group on the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of cyclopropyl bromide with 4-methoxy-3-methylphenylboronic acid.
Friedel-Crafts Acylation: Cyclopropyl chloride can be reacted with 4-methoxy-3-methylbenzene in the presence of aluminum chloride to form the desired ketone.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Cyclopropyl(4-methoxy-3-methylphenyl)carboxylic acid.
Reduction: Cyclopropyl(4-methoxy-3-methylphenyl)methanol.
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
Cyclopropyl(4-methoxy-3-methylphenyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Cyclopropyl(4-methoxy-3-methylphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific active sites and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopropyl(4-methoxy-3-methylphenyl)methanone is similar to other cyclopropyl derivatives and phenyl ketones. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
Cyclopropylbenzene
4-Methoxyacetophenone
3-Methylbenzophenone
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
cyclopropyl-(4-methoxy-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKFTRCGBGYWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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